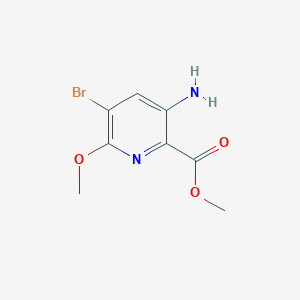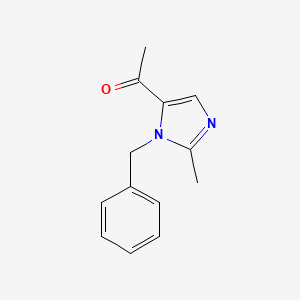![molecular formula C15H12BrNO2S B13939252 (2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)
(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenyl)-2-tosylacetonitrile is an organic compound that features a bromine atom attached to a phenyl ring, a tosyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-2-tosylacetonitrile typically involves the reaction of 2-bromobenzyl cyanide with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:
Starting Materials: 2-bromobenzyl cyanide and p-toluenesulfonyl chloride.
Reaction Conditions: Anhydrous conditions, base (triethylamine), solvent (dichloromethane).
Procedure: The 2-bromobenzyl cyanide is dissolved in dichloromethane, and triethylamine is added. p-Toluenesulfonyl chloride is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of 2-(2-bromophenyl)-2-tosylacetonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromophenyl)-2-tosylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 2-(2-aminophenyl)-2-tosylacetonitrile, 2-(2-thiophenyl)-2-tosylacetonitrile, etc.
Electrophilic Aromatic Substitution: Products include 2-(2-nitrophenyl)-2-tosylacetonitrile, 2-(2-sulfonylphenyl)-2-tosylacetonitrile, etc.
Reduction: 2-(2-bromophenyl)-2-tosylamine.
Aplicaciones Científicas De Investigación
2-(2-bromophenyl)-2-tosylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenyl)-2-tosylacetonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group can participate in various chemical reactions, while the tosyl group can enhance the compound’s stability and reactivity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-bromobenzyl cyanide: Lacks the tosyl group, making it less reactive in certain substitution reactions.
2-tosylacetonitrile: Lacks the bromine atom, reducing its versatility in nucleophilic substitution reactions.
2-(2-chlorophenyl)-2-tosylacetonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-(2-bromophenyl)-2-tosylacetonitrile is unique due to the presence of both the bromine atom and the tosyl group, which confer distinct reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C15H12BrNO2S |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-2-(4-methylphenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)15(10-17)13-4-2-3-5-14(13)16/h2-9,15H,1H3 |
Clave InChI |
QURMHARBAORWIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)


![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)




![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)

![tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)
